molecular formula C6H12O4S B1427299 Ethyl 3-(methylsulfonyl)propanoate CAS No. 118675-14-2

Ethyl 3-(methylsulfonyl)propanoate

Cat. No. B1427299
M. Wt: 180.22 g/mol
InChI Key: XNVYVKASTXIZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(methylsulfonyl)propanoate is a chemical compound with the molecular formula C6H12O4S . It is an ester, a type of organic compound derived from carboxylic acids .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(methylsulfonyl)propanoate consists of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Scientific Research Applications

Selective Hydrolysis and Synthesis

Research on the selective hydrolysis of esters, including those related to "Ethyl 3-(methylsulfonyl)propanoate," has shown significant progress. For instance, the study by Chan, Cox, and Sinclair (2008) highlights the pH-dependent hydrolysis of methanesulfonate esters, offering insights into selective removal techniques that are crucial for organic synthesis and potentially genotoxic alkyl esters removal processes Chan, L., Cox, B., & Sinclair, R. (2008).

Crystal Structure Analysis

Investigations into novel AHAS inhibitors led to the synthesis and crystal structure determination of related compounds. This work, as detailed by Shang et al. (2011), provides a foundation for understanding molecular interactions and designing new pharmaceuticals Shang, Jian-li, et al. (2011).

Biocatalysis in Drug Metabolism

The application of biocatalysis for the preparation of mammalian metabolites of drugs showcases the importance of "Ethyl 3-(methylsulfonyl)propanoate" derivatives in understanding drug metabolism. Zmijewski et al. (2006) utilized Actinoplanes missouriensis to produce significant amounts of drug metabolites for structural characterization, emphasizing the compound's role in pharmacological research Zmijewski, M., et al. (2006).

Thermochemical and Kinetic Studies

El‐Nahas et al. (2007) conducted a comprehensive study on the thermochemistry and kinetics of esters, including ethyl propanoate. Their research, focusing on bond dissociation energies and decomposition pathways, contributes to our understanding of fuel combustion processes and the development of biofuels El‐Nahas, A., et al. (2007).

Synthetic Chemistry Applications

Further research into the synthesis of derivatives and reaction mechanisms demonstrates the versatility of "Ethyl 3-(methylsulfonyl)propanoate" in synthetic chemistry. Studies by Vetyugova et al. (2018) and Tye & Skinner (2002) reveal novel pathways for creating complex molecules, offering potential applications in drug synthesis and organic chemistry Vetyugova, D. A., et al. (2018); Tye, H., & Skinner, C. L. (2002).

Safety And Hazards

Ethyl 3-(methylsulfonyl)propanoate is classified as having acute toxicity when ingested, and it can cause skin corrosion or irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

ethyl 3-methylsulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-3-10-6(7)4-5-11(2,8)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVYVKASTXIZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(methylsulfonyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(methylsulfonyl)propanoate
Reactant of Route 2
Ethyl 3-(methylsulfonyl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(methylsulfonyl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(methylsulfonyl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(methylsulfonyl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(methylsulfonyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.